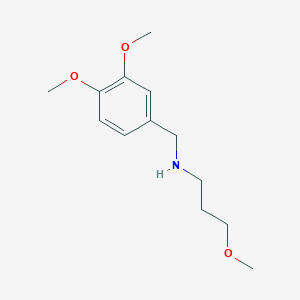

N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine

Description

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-3-methoxypropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-15-8-4-7-14-10-11-5-6-12(16-2)13(9-11)17-3/h5-6,9,14H,4,7-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKCCXUPKWAKKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

A two-step reductive amination strategy represents the most direct route:

- Condensation : Reacting 3,4-dimethoxybenzaldehyde with 3-methoxypropan-1-amine in the presence of a dehydrating agent (e.g., molecular sieves) forms the corresponding imine.

- Reduction : Catalytic hydrogenation (H$$2$$, Pd/C) or stoichiometric reduction (NaBH$$4$$) yields the secondary amine.

Optimization Insights :

- Solvent Selection : Methanol or ethanol facilitates proton transfer during imine formation.

- Catalyst Loading : Pd/C (5–10 wt%) under 1–3 atm H$$_2$$ achieves >90% conversion in 6–12 hours.

- Challenges : Competing over-reduction or N-alkylation side reactions necessitate careful stoichiometric control.

Alkylation of 3-Methoxypropan-1-Amine

This method employs nucleophilic displacement using 3,4-dimethoxybenzyl halides:

$$

\text{R-NH}2 + \text{Ar-CH}2\text{X} \rightarrow \text{R-NH-CH}_2\text{Ar} + \text{HX}

$$

Procedure :

- Substrate Preparation : 3,4-Dimethoxybenzyl chloride/bromide is synthesized via chlorination/bromination of 3,4-dimethoxybenzyl alcohol using SOCl$$2$$ or PBr$$3$$.

- Reaction Conditions :

Advantages : Scalable with commercially available starting materials.

Limitations : Requires rigorous exclusion of moisture to prevent hydrolysis.

Grignard Coupling and Functional Group Interconversion

Adapting methodologies from patent US20190284126A1, a multi-step sequence could involve:

- Grignard Formation : Reacting 3,4-dimethoxybenzyl magnesium bromide with epichlorohydrin.

- Azide Substitution : Displacing chloride with NaN$$_3$$ in DMF at 85°C.

- Staudinger Reaction : Converting azides to amines via triphenylphosphine.

- Deprotection : Acidic removal of Boc groups (HCl/MeOH).

Key Observations :

- Step 3 : Triphenylphosphine-mediated azide reduction achieves >90% yield in acetonitrile.

- Step 4 : Boc deprotection with HCl/MeOH at 50°C preserves methoxy groups.

Reaction Optimization and Catalysis

Phase Transfer Catalysis (PTC)

The synthesis of 2,4-dimethoxybenzylamine via PTC (CN102311351A) provides insights for optimizing methoxybenzyl intermediates:

- Catalyst : Trioctylmethylammonium chloride (0.14 equiv) enhances interfacial reactivity.

- Molar Ratios : Substrate:Cl$$^-$$:paraformaldehyde = 1:2.5:1.3 minimizes byproducts.

Applicability : Adapting PTC to 3,4-dimethoxybenzyl halide synthesis could improve atom economy.

Solvent Effects

- Polar Aprotic Solvents : DMF accelerates SN2 displacements but may complicate purification.

- Ether Solvents : THF stabilizes Grignard intermediates but requires anhydrous conditions.

Spectroscopic Characterization

$$ ^1\text{H-NMR} $$ Analysis

Predicted shifts (based on US20190284126A1):

- Aromatic Protons : δ 6.85–7.14 ppm (d, $$ J = 8.6 \, \text{Hz} $$, 4H, Ar-H).

- Methoxy Groups : δ 3.94–4.04 ppm (s, 9H, 3×OCH$$_3$$).

- Propyl Chain :

- δ 2.71–3.61 ppm (m, 4H, N-CH$$2$$-CH$$2$$-CH$$2$$-OCH$$3$$).

- δ 1.41 ppm (t, $$ J = 7.0 \, \text{Hz} $$, 2H, CH$$2$$-CH$$2$$-OCH$$_3$$).

Mass Spectrometry

- ESI-MS : Expected [M+H]$$^+$$ at m/z 240.1 (calc. 239.31).

Industrial-Scale Considerations

Cost Analysis

| Component | Cost (USD/kg) | Source |

|---|---|---|

| 3,4-Dimethoxybenzaldehyde | 120–150 | Sigma-Aldrich |

| 3-Methoxypropan-1-amine | 95–110 | TCI Chemicals |

| Pd/C (10%) | 800–1,200 | Strem Chemicals |

Total Synthesis Cost : ~$300–400/kg (lab-scale).

Environmental Impact

- Waste Streams : Halogenated byproducts (e.g., HBr, HCl) require neutralization.

- Green Alternatives : Catalytic transfer hydrogenation (e.g., ammonium formate) reduces metal waste.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine exerts its effects involves its interaction with specific molecular targets. The methoxy groups and amine moiety can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

a) N-(2-Methoxybenzyl)-1-Adamantanamine Hydrobromide

b) N-(3-Methoxybenzyl)-3-Morpholinopropan-1-Amine

- Structure : Contains a morpholine ring instead of the terminal methoxy group.

c) N-(3,4-Dimethoxyphenethyl)-3-(4-((3-Isopropyl-1-Methyl-1H-Indol-2-yl)Sulfonyl)Phenoxy)-N-Methylpropan-1-Amine

- Structure : Shares the 3,4-dimethoxyphenethyl group but incorporates a sulfonated indole and methylpropan-1-amine chain.

a) N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Functional Groups : Benzamide with a hydroxyl-tert-butyl group.

- Synthesis: Produced via condensation of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, validated by X-ray crystallography .

- Utility : The N,O-bidentate directing group enables metal-catalyzed C–H functionalization, a feature absent in the target compound’s reported applications .

b) N-(3-(Cyclopropylamino)-1-(3-Methyl-1H-Indol-2-yl)Propyl)-4-Methoxybenzamide (23)

- Synthesis : Multi-step process involving N-iodosuccinimide, trifluoroacetic acid, and cyclopropylamine, yielding a cyclopropane-indole hybrid .

- Key Data : Melting point (177–179°C), NMR/IR/HRMS confirmation .

Physicochemical and Predicted Properties

While direct data for N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine is lacking, comparisons can be inferred:

*Predicted based on substituent contributions.

Biological Activity

N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine is a compound characterized by its unique substitution pattern and the presence of methoxy and amine functional groups. This compound has garnered interest due to its potential biological activities, particularly in the context of neurotransmitter modulation and possible therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a 3,4-dimethoxybenzyl group attached to a 3-methoxypropan-1-amine moiety. The methoxy groups are known to enhance solubility and stability, which can increase the bioavailability of the compound.

The biological activity of this compound is hypothesized to be similar to that of methylenedioxybenzylamphetamine (MDBZ), a known psychedelic compound. It is believed to interact with neurotransmitter receptors, potentially influencing serotonin, dopamine, and norepinephrine pathways involved in mood regulation and cognitive functions.

Potential Mechanisms:

- Neurotransmitter Interaction: Likely modulates serotonin and dopamine receptors.

- Biochemical Pathways: May alter neural signaling, impacting mood and cognition.

Biological Activity

Research has indicated various biological activities associated with compounds structurally related to this compound:

Anticonvulsant Activity

A study on related compounds showed significant anticonvulsant effects. For example, certain N-benzyl derivatives exhibited enhanced anticonvulsant activity upon administration in animal models . While specific data on this compound is limited, its structural similarities suggest potential anticonvulsant properties.

Antiviral Potential

Research on similar compounds has demonstrated antiviral effects against various viruses. The mechanism often involves increasing intracellular levels of antiviral proteins that inhibit viral replication . Although direct studies on this compound are lacking, its structural characteristics may confer similar antiviral properties.

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds provide insights into its potential activities:

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by the 3,4-dimethoxybenzyl group which enhances solubility. This may lead to improved absorption and distribution within biological systems.

Q & A

Q. What are the common synthetic routes for N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves reductive amination between 3,4-dimethoxybenzaldehyde and 3-methoxypropan-1-amine, followed by purification via column chromatography. Key steps include:

- Step 1: Condensation of the aldehyde and amine in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere.

- Step 2: Reduction using sodium cyanoborohydride (NaBH₃CN) at controlled pH (4–6) to favor selective imine reduction .

- Purity Optimization: Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to achieve ≥95% purity. Monitor by TLC and NMR .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm regiochemistry of methoxy groups and amine linkage. For example, the benzyl protons resonate δ 3.70–4.20 ppm, while methoxy groups appear as singlets at δ 3.70–3.85 ppm .

- Mass Spectrometry (MS): ESI-MS in positive ion mode typically shows [M+H]⁺ peaks. Expected molecular ion: m/z 282.18 (C₁₅H₂₃NO₃⁺) .

- UV-Vis Spectroscopy: λmax ~275 nm due to the conjugated dimethoxybenzyl chromophore .

Q. How is the compound’s initial biological activity screened in academic research?

Methodological Answer:

- In Vitro Assays:

- Data Interpretation: IC₅₀ values <10 µM suggest therapeutic potential, but false positives from aggregation artifacts require validation via dynamic light scattering .

Advanced Research Questions

Q. How can contradictory reports on biological activity be resolved?

Methodological Answer: Contradictions often arise from:

- Purity Differences: Impurities (e.g., unreacted aldehyde) may skew results. Validate purity via orthogonal methods (HPLC + NMR) .

- Stereochemical Variants: Chiral centers (if present) can lead to enantiomers with divergent activities. Use chiral HPLC or circular dichroism to assess stereochemistry .

- Assay Conditions: pH, temperature, or solvent (DMSO vs. saline) affect solubility. Standardize protocols across studies and include controls (e.g., vehicle-only) .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

-

Analog Synthesis: Modify substituents (e.g., replace 3-methoxy with ethoxy or halogens) and compare activities .

-

Computational Modeling: Docking studies (AutoDock Vina) predict binding affinity to targets like monoamine transporters. Validate with mutagenesis (e.g., Ala-scanning of receptor binding sites) .

-

Data Table Example:

Analog Structure IC₅₀ (µM, Serotonin Transporter) LogP 3,4-Dimethoxybenzyl (parent) 8.2 ± 0.5 2.1 4-Ethoxy-3-methoxybenzyl 12.4 ± 1.1 2.4 3,4-Dichlorobenzyl >100 3.0

Q. How is metabolic stability assessed in preclinical studies?

Methodological Answer:

- In Vitro Liver Microsomes: Incubate with human/rat microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min. Half-life (t₁/₂) <30 min indicates rapid metabolism .

- Metabolite Identification: Use high-resolution MS (HRMS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Major metabolites often result from O-demethylation of methoxy groups .

- In Vivo PK: Administer IV/PO to rodents; collect plasma at intervals. Calculate AUC, Cmax, and bioavailability. Low oral bioavailability (<20%) suggests poor absorption or first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.